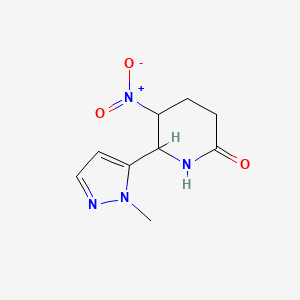
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one: is a chemical compound with the molecular formula C12H17N3O3 It is a heterocyclic compound containing both a pyrrole ring and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. For example, reacting with nucleophiles such as amines can lead to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Amines, alkyl halides, base catalysts.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products:
Reduction: Amino derivatives.
Substitution: Substituted nitro compounds.
Cyclization: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development. Studies on its interaction with biological targets such as enzymes and receptors are ongoing.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a precursor for the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of specific enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological targets. The pyrrole and piperidine rings may also contribute to its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
5-nitro-2-pyrrolidinone: Similar structure but lacks the trimethyl substitution on the pyrrole ring.
6-nitro-1,2,5-trimethylpyrrole: Similar structure but lacks the piperidine ring.
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidine: Similar structure but lacks the carbonyl group at the 2-position.
Uniqueness: 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one is unique due to the presence of both the nitro group and the piperidin-2-one moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential pharmacological activities set it apart from other similar compounds.
Propiedades
IUPAC Name |
5-nitro-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-7-6-9(8(2)14(7)3)12-10(15(17)18)4-5-11(16)13-12/h6,10,12H,4-5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCFZQTNREGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

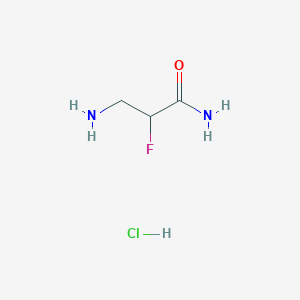
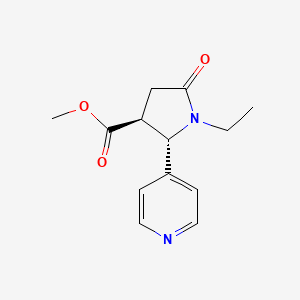
![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)

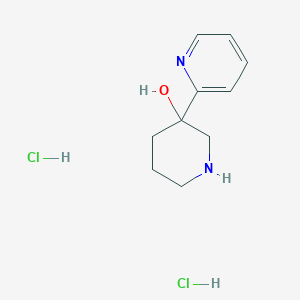
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
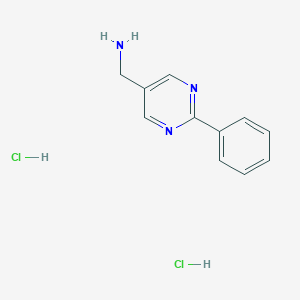
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)



